GSK299115A is classified as a small molecule inhibitor, specifically targeting GRK2, a member of the G-protein-coupled receptor kinase family. This classification is significant due to the role of GRK2 in regulating G-protein-coupled receptor signaling, which is implicated in numerous physiological and pathological processes. The compound was developed by GlaxoSmithKline and has been featured in various studies assessing its biochemical properties and biological activities .
The synthesis of GSK299115A involves several key steps that utilize standard organic chemistry techniques. The synthesis pathway typically includes:
Specific parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity but are not always detailed in publicly available literature. The compound's synthesis has been discussed in multiple studies focusing on structure-activity relationships within the indazole class .
GSK299115A features a complex molecular structure characterized by the following components:
The molecular formula for GSK299115A is CHNO, with a molecular weight of approximately 230.24 g/mol. The structural configuration allows for specific interactions with the active site of GRK2, facilitating its inhibitory action .
GSK299115A primarily participates in biochemical reactions involving protein kinases. Its main reaction mechanism involves:
The mechanism of action for GSK299115A centers on its ability to inhibit GRK2 activity. Upon binding to GRK2, it stabilizes an inactive conformation of the kinase, preventing ATP from accessing the active site and thus halting phosphorylation processes. This inhibition leads to altered cellular responses to external signals mediated by G-protein-coupled receptors.
GSK299115A exhibits several notable physical and chemical properties:
GSK299115A has potential applications across various scientific fields:
G protein-coupled receptor kinases (GRKs) represent critical regulators of cellular signaling through their phosphorylation of activated G protein-coupled receptors (GPCRs). Dysregulation of specific GRK subfamilies—particularly GRK2 and GRK5—is mechanistically linked to pathological conditions including heart failure, hypertension, and neurological disorders [1] [4]. GSK299115A (CAS 864082-35-9) is a synthetic small-molecule inhibitor identified for its dual activity against GRK subfamilies and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This indazole/dihydropyrimidine-class compound emerged from high-throughput screening efforts aimed at discovering subfamily-selective GRK probes [1] [6]. Unlike therapeutic kinase inhibitors, GSK299115A serves primarily as a research tool to elucidate the mechanistic and structural basis of GRK-mediated signaling.
GRKs are classified into three subfamilies based on structural homology and tissue distribution:
These kinases fine-tune GPCR signaling by phosphorylating agonist-bound receptors, promoting β-arrestin binding, receptor internalization, and downstream pathway modulation. Pathologically, GRK2 overexpression exacerbates cardiac ischemia and heart failure, while GRK5 upregulation drives cardiac hypertrophy and insulin resistance [1] [3]. The structural divergence between subfamilies—particularly in their active-site clefts—enables selective pharmacological targeting [1].
The therapeutic rationale for inhibiting GRK2 and GRK5 stems from genetic and pharmacological evidence:
However, achieving subfamily selectivity remains challenging due to conserved ATP-binding sites. GSK299115A addresses this need by exhibiting preferential inhibition of GRK2 (IC₅₀ = 10.7 nM in enzymatic assays) and ROCK1 (IC₅₀ = 8 nM) over other kinases like PKA [1] [6]. This selectivity profile enables precise dissection of GRK2-dependent signaling nodes.
Table 1: Selectivity Profile of GSK299115A
Kinase Target | IC₅₀ (nM) | ΔTm (°C) | Selectivity vs. GRK5 |
---|---|---|---|
GRK2 | 10.7 | +10.7 | >100-fold |
ROCK1 | 8 | N/A | N/A |
GRK5 | >1,000 | +1.3 | Baseline |
PKA | >10,000 | +4.1 | >1,000-fold |
Data compiled from biochemical assays [1] [6] [9]
GSK299115A was identified through differential scanning fluorimetry (DSF) screening of the GlaxoSmithKline Published Kinase Inhibitor Set (PKIS). This label-free method detects compound-induced thermal stabilization (ΔTm) of kinase domains [1] [10]:
Its chemical structure features an indazole core linked to a dihydropyrimidine-carboxamide group, enabling specific interactions with the GRK2 active site. The 3,4-dichlorophenyl moiety enhances hydrophobic packing in the binding cleft [3] [6].
Table 2: Structural Features of GSK299115A
Property | Value |
---|---|
IUPAC Name | 4-(3,4-Dichlorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide |
Molecular Formula | C₂₀H₁₆Cl₂N₄O₂ |
Molecular Weight | 415.27 g/mol |
Chemical Class | Indazole/dihydropyrimidine |
Solubility | DMSO (>10 mM) |
Key Binding Moieties | Indazole ring, dichlorophenyl, carboxamide |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0